molecular formula C9H9NO5 B2663523 Methyl 2-hydroxy-2-(4-nitrophenyl)acetate CAS No. 13305-09-4

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate

Cat. No.: B2663523
CAS No.: 13305-09-4
M. Wt: 211.173
InChI Key: DBINCHWBEBHLEN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol . It is characterized by the presence of a nitrophenyl group attached to a hydroxyacetate moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate can be synthesized through several methods. One common route involves the esterification of 2-hydroxy-2-(4-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(4-nitrophenyl)acetate

    Reduction: Formation of methyl 2-hydroxy-2-(4-aminophenyl)acetate

    Substitution: Formation of various substituted esters depending on the nucleophile used

Comparison with Similar Compounds

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate can be compared with other similar compounds such as:

  • Methyl 2-hydroxy-2-(3-nitrophenyl)acetate
  • Methyl 2-hydroxy-2-(4-aminophenyl)acetate
  • Methyl 2-hydroxy-2-(4-methylphenyl)acetate

Uniqueness

The presence of the nitro group at the para position in this compound imparts unique chemical reactivity and biological activity compared to its analogs . This structural feature can influence the compound’s interactions with enzymes and other biological targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

methyl 2-hydroxy-2-(4-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBINCHWBEBHLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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